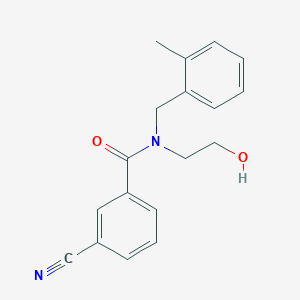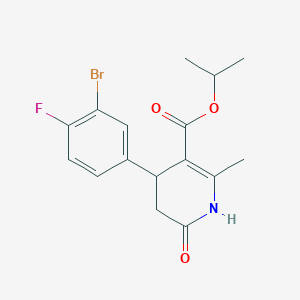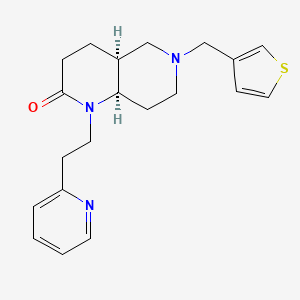![molecular formula C16H23NO3 B5294234 N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5294234.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in pain regulation, mood, and appetite. URB597 has shown promising results in preclinical studies as a potential treatment for pain, anxiety, and depression.
Wirkmechanismus
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide works by inhibiting FAAH, which leads to increased levels of anandamide in the brain. Anandamide is an endocannabinoid that acts on the same receptors as THC, the psychoactive component of marijuana. Anandamide is involved in pain regulation, mood, and appetite, among other functions. By inhibiting FAAH, N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide increases anandamide levels, which can lead to reduced pain and anxiety behaviors, as well as antidepressant-like effects.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been shown to increase anandamide levels in the brain, which can lead to a variety of effects. Studies have shown that N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide reduces pain and anxiety behaviors in animal models. N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has also been shown to have antidepressant-like effects in rodents. Additionally, N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been studied as a potential treatment for drug addiction, as it reduces drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide is that it is a highly selective FAAH inhibitor, meaning that it does not affect other enzymes or receptors in the brain. This makes it a useful tool for studying the role of anandamide in various physiological and behavioral processes. However, one limitation of N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide is that it has a relatively short half-life in the body, which can make dosing and timing of experiments challenging.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide. One area of interest is its potential as a treatment for pain, anxiety, and depression in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide in humans. Another area of interest is its potential as a treatment for drug addiction. N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to evaluate its potential as a treatment for addiction in humans. Additionally, N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to evaluate its potential in these areas.
Synthesemethoden
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide is synthesized through a multistep process starting from commercially available starting materials. The first step is the synthesis of 3,4-dimethoxyphenylacetic acid, which is then converted to 1-(3,4-dimethoxyphenyl)ethylamine. The amine is then reacted with cyclopentanecarboxylic acid to form N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide increases anandamide levels in the brain and reduces pain and anxiety behaviors in animal models. N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has also been shown to have antidepressant-like effects in rodents. Additionally, N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has been studied as a potential treatment for drug addiction, as it reduces drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(17-16(18)12-6-4-5-7-12)13-8-9-14(19-2)15(10-13)20-3/h8-12H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCHMJSEIPNFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate acetate (salt)](/img/structure/B5294155.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B5294164.png)
![3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile](/img/structure/B5294174.png)
![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5294185.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine](/img/structure/B5294213.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B5294223.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294226.png)
![7-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5294228.png)
![N-[3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5294231.png)
![1-ethyl-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazin-2-one](/img/structure/B5294236.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5294239.png)


